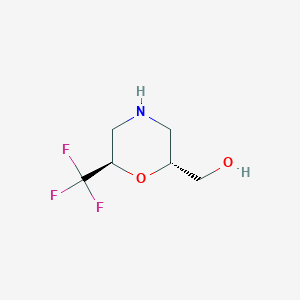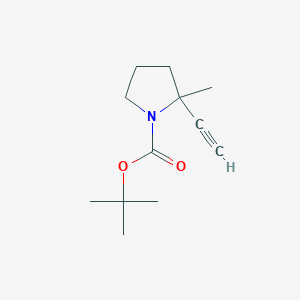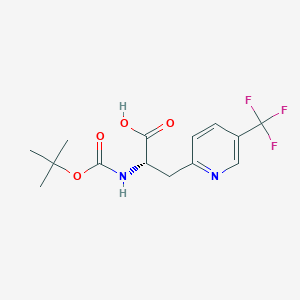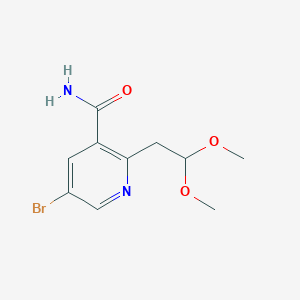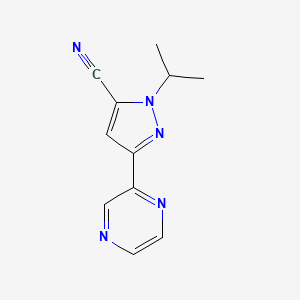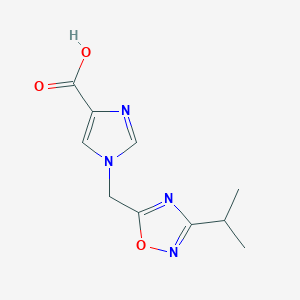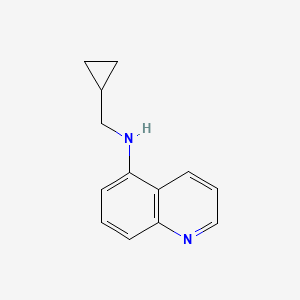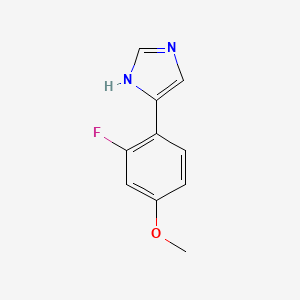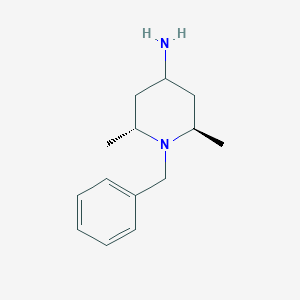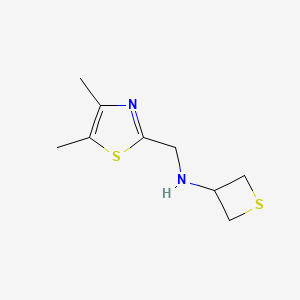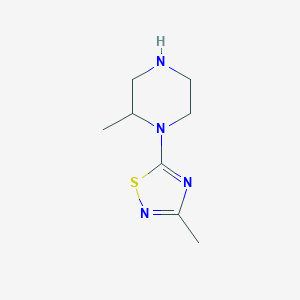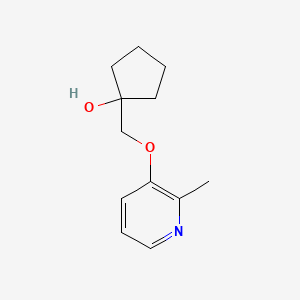
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 2-methylpyridin-3-yloxy group. This compound is of interest due to its unique structure, which combines a cyclopentane ring with a pyridine derivative, potentially offering diverse chemical reactivity and applications.
Vorbereitungsmethoden
The synthesis of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridin-3-ol with cyclopentylmethanol in the presence of a base to form the desired product. The reaction typically requires anhydrous conditions and may be catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative with a methylpyridin-3-yloxy group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol include other cyclopentane derivatives and pyridine-containing compounds. For example:
2-Methylpyridin-3-ol: A precursor in the synthesis of the target compound.
Cyclopentanol: A simpler cyclopentane derivative with a hydroxyl group.
Pyridine derivatives: Compounds like 2-methylpyridine and 3-hydroxypyridine share structural similarities and may exhibit comparable reactivity.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-[(2-methylpyridin-3-yl)oxymethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-10-11(5-4-8-13-10)15-9-12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
DUKVLQAGTZSUNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)OCC2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B13328231.png)
![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
![tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13328252.png)
